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Compound of Interest

Compound Name:
2,2-Dibromo-1-[4-

(methylthio)phenyl]ethanone

CAS No.: 3323-78-2

Cat. No.: B12009384

Get Quote

Technical Guide:

-Dibromo-4-(methylthio)acetophenone

Part 1: Executive Summary
-Dibromo-4-(methylthio)acetophenone (also known as 2,2-dibromo-1-[4-
(methylthio)phenyl]ethanone) is a highly reactive, electrophilic building block used primarily
in the synthesis of arylglyoxals and heterocyclic pharmacophores. Unlike its monobromo
counterpart—a stable intermediate for COX-2 inhibitors like Rofecoxib—the geminal dibromo
species is typically generated in situ or isolated as a transient intermediate due to its high
susceptibility to hydrolysis and nucleophilic attack.

Its core utility lies in its dual-electrophilic character at the

-carbon, enabling the construction of complex ring systems such as quinoxalines, imidazoles,
and thiazoles, or conversion into 1,2-dicarbonyls (glyoxals) via Kornblum oxidation or aqueous
hydrolysis.
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Identity:

IUPAC Name: 2,2-Dibromo-1-(4-(methylthio)phenyl)ethan-1-one

CAS Number: Not broadly cataloged as a commercial stock item; typically referenced as a

derivative of 4'-(methylthio)acetophenone (CAS 1778-09-2).

Molecular Formula:

Molecular Weight: 324.03 g/mol

Physicochemical Properties (Experimental & Predicted):

Property Value / Description Note

Appearance
Yellowish to orange crystalline

solid or oil

Color darkens upon

oxidation/hydrolysis.

Melting Point 50–60 °C (Estimated)

Often lower than the

monobromo (MP 50–52°C)

due to steric bulk disrupting

packing, or higher if highly

pure.

Solubility

Soluble in

,

, EtOAc, DMSO.

Rapidly reacts with DMSO

(Kornblum).

Stability Low. Moisture sensitive.

Hydrolyzes to 4-

(methylthio)phenylglyoxal in

wet air.

Reactivity
Potent Electrophile /

Lachrymator

Dual leaving groups allow

geminal substitution.

Part 3: Synthesis & Production Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12009384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method A: Direct Bromination (High Throughput) This method uses elemental bromine. It is

efficient but requires strict temperature control to prevent ring bromination.

Reagents: 4'-(Methylthio)acetophenone (1.0 eq), Bromine (

, 2.2 eq), Glacial Acetic Acid (Solvent).

Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation. The second

bromination is faster than the first due to the electron-withdrawing effect of the first bromine

destabilizing the enol, but in the presence of excess bromine and acid, the equilibrium shifts

to the dibromo species.

Protocol:

Dissolution: Dissolve 10 mmol of 4'-(methylthio)acetophenone in 20 mL of glacial acetic acid

in a round-bottom flask equipped with a dropping funnel and a gas trap (for HBr evolution).

Addition: Cool to 0–5 °C. Add 22 mmol (1.1 mL) of bromine dropwise over 30 minutes. The

solution will turn deep red/orange.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (Hexane/EtOAc 8:2). The monobromo spot (

) should disappear, replaced by the dibromo spot (

).

Quenching: Pour the reaction mixture into 100 g of crushed ice/water.

Isolation: Extract with

(3 x 30 mL). Wash the organic layer with saturated

(carefully, gas evolution) and brine.

Drying: Dry over anhydrous

and concentrate in vacuo at <40 °C.

Result: A yellow/orange oil or solid residue of crude
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-dibromo-4-(methylthio)acetophenone. Use immediately.

Method B: Copper(II) Bromide (Highly Selective) Preferred for small-scale, high-purity

applications where ring bromination must be avoided.

Reagents: Ketone (1.0 eq),

(2.5 eq), EtOAc/CHCl3 (1:1).

Protocol: Reflux the ketone with

in a 1:1 solvent mixture for 6–12 hours. The green

turns to white

as the reaction proceeds. Filter off the copper salts and evaporate the solvent to yield the
product.

Part 4: Mechanistic Reactivity & Applications
The gem-dibromo moiety is a "masked" carbonyl. Its primary value is in accessing the 1,2-

dicarbonyl (glyoxal) oxidation state or forming heterocycles.

Workflow 1: Synthesis of 4-(Methylthio)phenylglyoxal
This is the most common application. The dibromo compound is hydrolyzed to the glyoxal,

which is a versatile linker for arginine modification or further heterocycle synthesis.

Reagents: DMSO (Kornblum Oxidation) or Aqueous NaOAc.

Mechanism:

attack by DMSO oxygen on the

-carbon.

Elimination of DMS (Dimethyl sulfide) and HBr.

Formation of the aldehyde/ketone.
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Workflow 2: Heterocycle Formation (Quinoxalines)
Reaction with 1,2-diamines yields quinoxalines directly, bypassing the isolation of the unstable

glyoxal.

Visualization of Reaction Pathways:
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Figure 1: Divergent synthetic pathways from the

-dibromo intermediate.

Part 5: Safety & Handling (Critical)
The

-dibromo compound shares the toxicological profile of phenacyl bromide, a chemical warfare
agent (lachrymator).

Lachrymator: Potent tear gas effect. Zero-tolerance for open-bench handling. All weighing

and transfers must occur inside a functioning fume hood.

Skin Corrosive: The hydrolysis releases HBr on contact with skin moisture, causing delayed

chemical burns. Wear double nitrile gloves and a lab coat.

Storage: Store under inert gas (

or
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) at -20 °C. The compound degrades in light and moisture, turning dark brown/black.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12009384/docs#alpha-alpha-dibromo-4-
methylthioacetophenone-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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